6-Methoxyquinazoline-2,4-diol
Overview
Description
Preparation Methods
The synthesis of 6-Methoxyquinazoline-2,4-diol can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2-nitroaniline with formic acid and acetic anhydride, followed by reduction with iron powder and hydrochloric acid. The reaction conditions typically include heating and stirring to facilitate the formation of the desired product.
Industrial production methods for this compound are not well-documented, as it is mainly used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
6-Methoxyquinazoline-2,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce various substituents onto the quinazoline ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methoxyquinazoline-2,4-diol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinazoline derivatives have shown potential as anticancer, antibacterial, and antiviral agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxyquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
6-Methoxyquinazoline-2,4-diol can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. Some similar compounds include:
Quinazoline: A basic structure with diverse biological activities.
Quinazolinone: Known for its anticancer and antibacterial properties.
2-Methylquinazoline: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYIYDVQBAPJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438178 | |
Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32618-84-1 | |
Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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